molecular formula C22H21N3O5S B12196462 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12196462
M. Wt: 439.5 g/mol
InChI Key: HDZDMGDGWFRPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked via an amide bond to a 5,6-dihydro-1,4-oxathiine-2-carboxamide moiety. This structural framework is characteristic of bioactive heterocycles, where the pyrazolone unit is often associated with anti-inflammatory or antimicrobial activity, while sulfone-containing systems are known to influence pharmacokinetic properties such as metabolic stability .

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H21N3O5S/c1-15-18(22(27)25(24(15)2)17-11-7-4-8-12-17)23-21(26)19-20(16-9-5-3-6-10-16)31(28,29)14-13-30-19/h3-12H,13-14H2,1-2H3,(H,23,26)

InChI Key

HDZDMGDGWFRPGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions typically starting from pyrazolone derivatives. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains including E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Antifungal Activity : It has also demonstrated activity against fungal pathogens such as Candida albicans.

Enzyme Inhibition

The compound has been screened for its inhibitory effects on several enzymes:

  • Alkaline Phosphatase : It was found to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) and other variants with IC50 values indicating moderate potency.
  • Ecto-Nucleotide Triphosphate Diphosphohydrolase : Inhibition studies revealed that it affects nucleotide metabolism by inhibiting ecto-nucleotide triphosphate diphosphohydrolase.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced inflammation markers and improved pain thresholds, suggesting anti-inflammatory properties.
  • Cell Culture Studies : In vitro assays on cancer cell lines (e.g., HeLa cells) showed that the compound induces apoptosis through mitochondrial pathways.

Data Tables

Biological ActivityTest Organism/EnzymeResult
AntibacterialE. coliMIC = 8 µg/mL
AntifungalC. albicansMIC = 16 µg/mL
Alkaline Phosphatase Inhibitionh-TNAPIC50 = 20 µM
Ecto-NTPDase Inhibitionh-e5NTIC50 = 15 µM

Research Findings

Recent literature emphasizes the importance of structural modifications to enhance biological activity:

  • Derivatives : Modifications in the phenyl rings or oxathiine moiety have been shown to increase potency against specific targets.
  • Mechanistic Studies : Investigations into the mechanism of action reveal that the compound may interact with multiple cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

  • Key Differences: Replaces the oxathiine-dioxide-carboxamide group with a simpler methylsulfanylphenyl acetamide moiety. Crystallography: The crystal structure (Acta Cryst. 2012, E68, o2677) reveals intermolecular N–H···O hydrogen bonds between the amide and pyrazolone carbonyl groups, stabilizing the lattice .

6-(Substituted-phenyl)pyrimidin-4-yl-benzo[b][1,4]oxazin-3(4H)-one Derivatives

  • Key Differences: Features a benzo[b][1,4]oxazin-3-one core instead of the oxathiine-dioxide system. The oxazinone ring lacks sulfur but includes an oxygen atom, which may alter electron distribution and hydrogen-bonding patterns. Synthesis: Prepared via coupling of benzooxazin acetic acid with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃/DMF), contrasting with the sulfone-containing compound’s likely multi-step oxidation pathway .

Coumarin-Pyrazole-Tetrazole Hybrids (4i, 4j)

  • Key Differences :
    • Incorporates coumarin and tetrazole moieties, introducing π-π stacking and bioisosteric effects (tetrazole as a carboxylate surrogate).
    • The tetrazole ring’s acidity (pKa ~4.7) could enhance solubility in physiological conditions compared to the sulfone’s moderate polarity .

N-(Pyrazol-4-yl)acetamide–Naphthalene Diol Co-Crystal

  • Key Differences :
    • Forms a 1:1 co-crystal with naphthalene-2,3-diol , stabilized by O–H···N and O–H···O hydrogen bonds.
    • Highlights the pyrazolone amide’s ability to act as a hydrogen-bond acceptor, a property shared with the target compound’s sulfone group .

Structural and Functional Analysis

Hydrogen Bonding and Crystallography

  • The sulfone group in the target compound enhances hydrogen-bond acceptor capacity (S=O groups) compared to thioethers or oxazinones.
  • SHELX and ORTEP tools (–4) are instrumental in resolving such structural details, though direct crystallographic data for the target compound is lacking in the provided evidence.

Electronic Effects

Comparative Data Table

Compound Core Structure Key Functional Groups Polarity Hydrogen-Bonding Capacity
Target Compound Pyrazole + Oxathiine-dioxide Sulfone (-SO₂-), Amide High High (S=O, amide)
Methylsulfanyl Acetamide () Pyrazole + Acetamide Thioether (-SMe), Amide Moderate Moderate (amide)
Benzooxazinone Derivative () Pyrimidine + Benzooxazinone Oxazinone, Amine Moderate High (N–H, O=C)
Coumarin Hybrid () Pyrazole + Coumarin + Tetrazole Tetrazole, Coumarin lactone Variable High (tetrazole, lactone)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.